molecular formula C11H19NO3 B13472746 tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13472746
M. Wt: 213.27 g/mol
InChI Key: NVFCMLLJIQPRFV-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tert-butyl esters. These esters are widely used in organic synthesis due to their stability and reactivity. The compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with an ethyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-4-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and other esters.

Scientific Research Applications

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Another tert-butyl ester with similar reactivity but different applications.

    Tert-butyl alcohol: A simpler compound with a hydroxyl group instead of an ester group.

    Tert-butylamine: Contains an amine group instead of an ester group.

Uniqueness

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

NVFCMLLJIQPRFV-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C

Canonical SMILES

CCC1CC(=O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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